ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate
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Overview
Description
Ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate is an organic compound that has garnered significant attention in scientific research due to its versatile applications. Its structure was elucidated in 1963, and since then, it has been used as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate can be synthesized by reacting ethyl phenylpyruvate with phenylhydrazine in the presence of a catalyst. The reaction typically involves the following steps:
- Dissolve ethyl phenylpyruvate in an organic solvent such as ethanol or acetone.
- Add phenylhydrazine to the solution.
- Introduce a catalyst to facilitate the reaction.
- Allow the reaction to proceed under controlled temperature and pressure conditions.
- Purify the product through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted hydrazones and other derivatives.
Scientific Research Applications
Ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate exerts its effects involves interactions with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, influencing enzymatic activities and cellular processes. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
Ethyl 3-oxo-3-phenyl-2-[(E)-2-phenylhydrazono]propanoate can be compared with other hydrazone compounds, such as:
Ethyl 3-oxo-3-phenylpropanoate: Similar in structure but lacks the hydrazone group, resulting in different reactivity and applications.
Phenylhydrazone derivatives: Share the hydrazone functional group but differ in the attached substituents, leading to variations in chemical and biological properties.
This compound’s unique combination of the phenyl and hydrazone groups makes it particularly valuable in research and industrial applications.
Properties
IUPAC Name |
ethyl (E)-3-hydroxy-3-phenyl-2-phenyldiazenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-2-22-17(21)15(16(20)13-9-5-3-6-10-13)19-18-14-11-7-4-8-12-14/h3-12,20H,2H2,1H3/b16-15+,19-18? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLGPYBIWLXWAG-REAJMKINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=CC=C1)O)N=NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/C1=CC=CC=C1)\O)/N=NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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